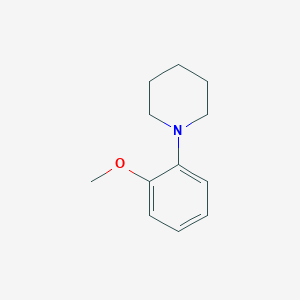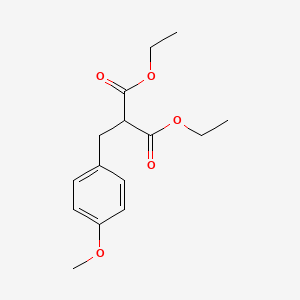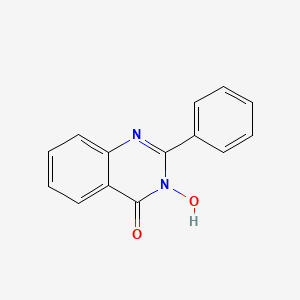
3-hydroxy-2-phenylquinazolin-4(3H)-one
Übersicht
Beschreibung
3-Hydroxy-2-phenyl-4(1H)-quinolinones are aza-analogues of flavones, compounds known for their wide range of biological activity . They have been studied as inhibitors of topoisomerase, gyrase, and IMPDH .
Chemical Reactions Analysis
These quinolinones have been studied in the context of their inhibitory effects on topoisomerase, gyrase, and IMPDH . The specific chemical reactions involved in these processes are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
3-Hydroxy-2-phenylquinazolin-4(3H)-one and its derivatives demonstrate significant antibacterial and antimicrobial activities. A study by Nanda et al. (2007) synthesized 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential use of these compounds in developing new antibacterial agents (Nanda, Ganguli, & Chakraborty, 2007). Kumar et al. (2010) also reported the synthesis of Schiff bases of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones, showing antiviral activity against a variety of viruses, including herpes simplex virus and vaccinia virus (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).
Corrosion Inhibition
Research by Errahmany et al. (2020) found that derivatives of quinazolinone, including 3-hydroxy-2-phenylquinazolin-4(3H)-one, are effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to protect metal surfaces from corrosion (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Anti-Inflammatory and Analgesic Effects
Hunoor et al. (2010) synthesized a derivative of 1,2-dihydroquinazolin-4(3H)-one and studied its anti-inflammatory and analgesic activities. The study found moderate anti-inflammatory effects and enhanced analgesic activity upon complexation with metal ions, suggesting potential for pharmaceutical applications (Hunoor, Patil, Badiger, Vadavi, Gudasi, Magannavar, & Muchandi, 2010).
Photochemical and Luminescent Properties
Kim et al. (2018) investigated the photochemical and luminescent properties of 3-phenylquinazolin-4(3H)-ones. They found that certain derivatives exhibit dual emission and reversible photo/thermal E-Z isomerization, indicating potential applications in materials science and photonics (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018).
Antioxidant Properties
A study by Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for antioxidant properties. They found that certain derivatives, particularly those with hydroxyl groups, showed potent antioxidant activities, suggesting potential health benefits (Mravljak, Slavec, Hrast, & Sova, 2021).
Catalytic Applications
Research by Dar et al. (2013) explored the use of heteropolyacid-clay nano-composites as a catalyst for the synthesis of 2,3-dihydroquinazolinones. The study highlighted the efficiency of these catalysts in synthesizing various derivatives, including 3-hydroxy-2-phenylquinazolin-4(3H)-one, in a cost-effective and environmentally friendly manner (Dar, Sahu, Patidar, Sharma, Mupparapu, Vyas, Maity, Sharma, & Singh, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZZMIFKADVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326037 | |
| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-2-phenylquinazolin-4(3H)-one | |
CAS RN |
5319-72-2 | |
| Record name | NSC522958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)

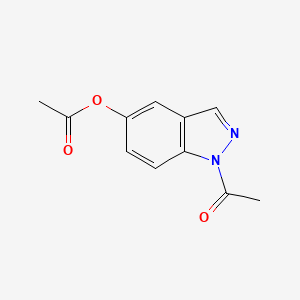
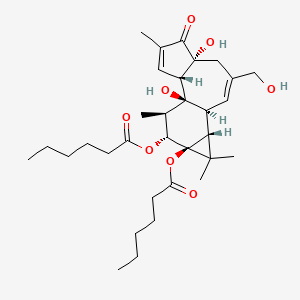
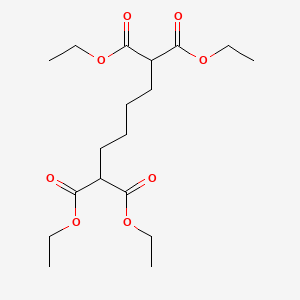
![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)


![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)

